molecular formula C5H9ClO2S B12919468 2-Chloro-4-(methylthio)butanoic acid

2-Chloro-4-(methylthio)butanoic acid

Cat. No.: B12919468
M. Wt: 168.64 g/mol
InChI Key: NEUOCIDFSLEIKV-UHFFFAOYSA-N
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Description

2-Chloro-4-(methylthio)butanoic acid (CMBA) is a mutagenic compound of significant interest in toxicology and cancer research. It was identified as a novel mutagen formed through the custom of salting and pickling fish, modeling food preparation methods in regions with high gastric cancer risk . Research demonstrates that CMBA is generated when methionine, its precursor amino acid, reacts with chloride and nitrite at acidic pH . This compound is a stable mutagen active in Salmonella typhimurium TA 1535 and has been shown to induce glandular stomach cancer in rats upon gavage . In rapid bioassays, CMBA induces a several-fold increase in replicative DNA synthesis (RDS) and necrosis in the stomach pyloric mucosa of rats, suggesting it possesses both tumor-initiating and tumor-promoting activity, albeit with lower potency than a classic carcinogen like MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) . These findings underscore its important role as a model compound for exploring the formation of organ-specific mutagens and the role of dietary factors in gastric carcinogenesis . Our product is supplied for laboratory research purposes only. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C5H9ClO2S

Molecular Weight

168.64 g/mol

IUPAC Name

2-chloro-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C5H9ClO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3H2,1H3,(H,7,8)

InChI Key

NEUOCIDFSLEIKV-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(methylthio)butanoic acid typically involves the chlorination of 4-(methylthio)butanoic acid. This can be achieved through the reaction of 4-(methylthio)butanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

4-(methylthio)butanoic acid+SOCl22-Chloro-4-(methylthio)butanoic acid+SO2+HCl\text{4-(methylthio)butanoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-(methylthio)butanoic acid+SOCl2​→2-Chloro-4-(methylthio)butanoic acid+SO2​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(methylthio)butanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as NaOH or NH3 in aqueous or alcoholic solutions.

    Oxidation: H2O2 or KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or tetrahydrofuran (THF).

Major Products

    Substitution: 2-Hydroxy-4-(methylthio)butanoic acid or 2-Amino-4-(methylthio)butanoic acid.

    Oxidation: 2-Chloro-4-(methylsulfinyl)butanoic acid or 2-Chloro-4-(methylsulfonyl)butanoic acid.

    Reduction: 2-Chloro-4-(methylthio)butanol.

Scientific Research Applications

2-Chloro-4-(methylthio)butanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that it may have potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(methylthio)butanoic acid involves its interaction with specific molecular targets and pathways. The chlorine atom and methylthio group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may affect cellular signaling and metabolic pathways.

Comparison with Similar Compounds

2-Hydroxy-4-(methylthio)butanoic Acid (CAS 583-91-5)

This compound replaces the chloro group with a hydroxyl (-OH) group. Key differences include:

  • Acidity : The hydroxyl group increases hydrogen-bonding capacity, enhancing water solubility compared to the chloro-substituted analog .
  • Reactivity : The hydroxy group may participate in esterification or oxidation reactions, whereas the chloro group could facilitate nucleophilic substitution.
  • Applications : Hydroxy derivatives are often used in animal feed additives (e.g., methionine hydroxy analogs), whereas chloro-substituted compounds may serve as intermediates in agrochemical synthesis.
Property 2-Chloro-4-(methylthio)butanoic Acid 2-Hydroxy-4-(methylthio)butanoic Acid
Substituent at C2 Chloro (-Cl) Hydroxy (-OH)
CAS Number Not explicitly listed 583-91-5
Solubility (Predicted) Lower (due to Cl) Higher (due to -OH)
Reactivity Electrophilic substitution Oxidation/esterification

(R)-2-Amino-4-(ethylthio)butanoic Acid (CAS 535-32-0)

This compound substitutes the chloro group with an amino (-NH2) group and uses an ethylthio (-S-C2H5) chain instead of methylthio (-S-CH3):

  • Biological Activity: Amino derivatives are common in peptide synthesis or enzyme inhibition, whereas chloro analogs might act as alkylating agents.
  • Stability : Ethylthio groups may confer greater steric hindrance than methylthio, affecting metabolic stability.

4-[2-Chloro-4-(methylthio)phenyl]-4-oxobutyric Acid (CAS 103860-95-3)

This derivative incorporates a phenyl ring and a ketone group, creating a more complex structure:

  • Applications : The aromatic ring suggests use in pharmaceuticals (e.g., kinase inhibitors), but the compound is listed as discontinued, likely due to synthesis challenges or toxicity concerns .
  • Solubility: The phenyl group reduces water solubility compared to non-aromatic analogs.

Key Functional Group Influences

  • Chloro (-Cl) : Enhances electrophilicity, making the compound suitable for cross-coupling reactions or as a pesticide precursor.
  • Positional Effects : Substituents at C2 vs. C4 alter steric and electronic profiles, impacting binding affinity in biological systems.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-(methylthio)butanoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves thioether formation and subsequent chlorination. For example, nucleophilic substitution of 4-mercaptobutanoic acid derivatives with methyl iodide yields the methylthio intermediate, followed by chlorination using reagents like SOCl₂ or PCl₃. Optimization requires careful control of stoichiometry (e.g., 1.2–1.5 equivalents of chlorinating agent) and temperature (0–5°C to minimize side reactions). Post-reaction purification via recrystallization or HPLC is critical to achieve >95% purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm the methylthio (–SCH₃) and chloro (–Cl) substituents (e.g., δ ~2.1 ppm for SCH₃ in ¹H NMR) and HPLC-MS for purity assessment. IR spectroscopy can validate carbonyl (C=O) and thioether (C–S) functional groups. Quantify residual solvents (e.g., DCM, THF) via GC-MS, adhering to ICH guidelines for limits (<500 ppm) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Engineering Controls : Use fume hoods and closed systems to avoid inhalation/contact.
  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Decontamination : Immediate washing with 10% sodium bicarbonate for spills.
  • Storage : Keep in amber glass at 2–8°C under inert gas (Ar/N₂) to prevent oxidation.
  • Emergency Protocols : Eye wash stations and emergency showers must be accessible .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies show degradation accelerates at extremes of pH (<3 or >9). At pH 3, hydrolysis of the chloro group dominates, while alkaline conditions promote thioether oxidation. Use buffered solutions (pH 6–7) and store at 4°C to extend shelf life. Monitor degradation via UV-Vis (λ = 220–240 nm) .

Advanced Research Questions

Q. What are the mechanistic pathways for the mutagenicity of this compound, and how can this be mitigated?

  • Methodological Answer : The compound forms thietanium ions via intramolecular cyclization, which alkylate DNA bases (e.g., guanine N7). Mitigation strategies include:
  • Introducing steric hindrance (e.g., bulkier alkyl groups) to block cyclization.
  • Co-administration of antioxidants (e.g., ascorbic acid) to scavenge reactive intermediates.
  • Validate mutagenicity via Ames test (TA98 strain) with S9 metabolic activation .

Q. How can computational tools predict viable synthetic routes for novel derivatives of this compound?

  • Methodological Answer : Use PISTACHIO and Reaxys databases to model retrosynthetic pathways. For example:
  • Identify precursors like 4-(methylthio)butanoic acid and chlorinating agents.
  • Apply DFT calculations (B3LYP/6-31G*) to optimize transition states for chlorination.
  • Validate routes with >90% plausibility scores and experimental verification via LC-MS .

Q. What strategies resolve regioselectivity challenges during halogenation of 4-(methylthio)butanoic acid derivatives?

  • Methodological Answer :
  • Directed Lithiation : Use LDA at −78°C to deprotonate the α-position, followed by Cl₂ gas for selective chlorination.
  • Catalytic Halogenation : Employ CuCl₂/PPh₃ to direct Cl to the γ-position.
  • Monitor selectivity via ¹³C NMR (distinct C–Cl shifts at δ 40–50 ppm) .

Q. How can researchers assess environmental persistence and ecotoxicity of this compound?

  • Methodological Answer :
  • Hydrolysis Studies : Measure half-life in water at pH 7/25°C (EPA OPPTS 835.2110).
  • Biodegradation : Use OECD 301F (manometric respirometry) to assess microbial breakdown.
  • Aquatic Toxicity : Conduct Daphnia magna 48-hr LC₅₀ tests. Data from analogs suggest EC₅₀ ~10–50 mg/L .

Q. What interactions occur between this compound and biological macromolecules (e.g., enzymes)?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina to model binding to cytochrome P450 (CYP3A4).
  • In Vitro Assays : Measure inhibition via fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin).
  • SPR Biosensing : Quantify binding affinity (KD) to serum albumin .

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